molecular formula C5H8O4 B109197 Monomethyl succinate CAS No. 3878-55-5

Monomethyl succinate

Cat. No.: B109197
CAS No.: 3878-55-5
M. Wt: 132.11 g/mol
InChI Key: JDRMYOQETPMYQX-UHFFFAOYSA-N
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Description

Monomethyl succinate is a dicarboxylic acid monoester that is succinic acid in which one of the carboxy groups has been converted to its methyl ester. It is a dicarboxylic acid monoester and a hemisuccinate.
(S)-Methylbutanethioic acid, also known as succinic acid monomethyl ester or this compound sodium salt, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group (S)-Methylbutanethioic acid is soluble (in water) and a weakly acidic compound (based on its pKa) (S)-Methylbutanethioic acid has been primarily detected in urine. Within the cell, (S)-methylbutanethioic acid is primarily located in the cytoplasm.

Mechanism of Action

Target of Action

The primary target of 4-Methoxy-4-oxobutanoic acid, also known as Monomethyl succinate, is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it is involved in the conversion of succinate into fumarate.

Mode of Action

This compound acts as an inhibitor of succinate dehydrogenase . By inhibiting this enzyme, it disrupts the citric acid cycle, leading to a decrease in the production of ATP, which is essential for cellular energy.

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a variety of downstream effects, including decreased energy production and potential cell death.

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to mitochondrial membrane depolarization and potentially neuronal death . This is due to the disruption of the citric acid cycle and the subsequent decrease in ATP production, which is critical for cell survival.

Biochemical Analysis

Biochemical Properties

Monomethyl succinate participates in biochemical reactions as an intermediate. It has been found to inhibit the enzyme activities of succinate dehydrogenase, an enzyme that plays a crucial role in the citric acid cycle . This interaction can lead to changes in cellular metabolism and energy production.

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been reported to cause mitochondrial membrane depolarization and neuronal death, indicating its potential impact on cell function

Molecular Mechanism

It is known to interact with succinate dehydrogenase, potentially influencing enzyme activity

Metabolic Pathways

This compound is involved in metabolic pathways as an intermediate. It interacts with enzymes such as succinate dehydrogenase, which is part of the citric acid cycle

Properties

IUPAC Name

4-methoxy-4-oxobutanoic acid
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InChI

InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRMYOQETPMYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
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DSSTOX Substance ID

DTXSID7044425
Record name Monomethyl succinate
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Molecular Weight

132.11 g/mol
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Physical Description

White to off-white crystals; [Acros Organics MSDS]
Record name Monomethyl succinate
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CAS No.

3878-55-5
Record name Monomethyl succinate
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Record name Monomethyl succinate
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Record name Monomethyl succinate
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Record name Butanedioic acid, 1-methyl ester
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Record name Monomethyl succinate
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Record name Methyl hydrogen succinate
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Record name MONOMETHYL SUCCINATE
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Synthesis routes and methods

Procedure details

To a single-necked, 100 mL round-bottom flask equipped with a teflon stirbar, is added 20 g succinic anhydride dissolved in 50 mL methanol. The flask is equipped with a reflux condenser topped with a septa and argon balloon, and the reaction mixture is heated to reflux (70° C.) in an oil bath (Dow Corning Fluid) for a 16 hr time period. The reaction flask is then allowed to cool to room temperature, the stirbar removed, and the excess methanol removed via rotary evaporator to give 26.4 g of succinic acid monomethyl ester. In the same 100 mL flask containing succinic acid monomethyl ester is added a teflon stirbar, 35 mg palladium dichloride, 1.31 g triphenylphosphine, and 38 mL acetic anhydride, respectively. The flask is equipped with a short-path distillation apparatus with a thermometer, argon balloon, and an attached 100 mL collecting flask in an ice-bath. The reaction flask is heated to a temperature of 230° C. in an oil bath over a 30-40 minute time period, distilling out the excess acetic anhydride, acetic acid byproduct, and methyl acrylate. The reaction is complete after approximately 30 min heating at 230° C. when no more product distills and the solution darkens to a black color due to inactivation of the catalyst. The distillate is then analyzed by NMR to verify the presence of methyl acrylate. The reaction flask is cooled and weighed to determine how much starting material was removed due to reaction (17.9 g, 68% conversion to methyl acrylate).
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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